Cholesterylsuccinyl-N-hydroxysuccinimide

Description

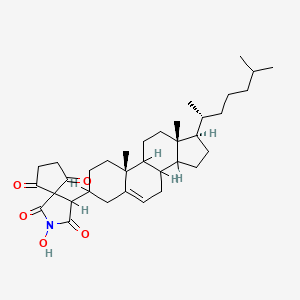

Structure

3D Structure

Properties

IUPAC Name |

4-[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-hydroxy-2-azaspiro[4.4]nonane-1,3,6,9-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H51NO5/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-23-19-22(15-17-33(23,4)27(24)16-18-34(25,26)5)30-31(39)36(41)32(40)35(30)28(37)13-14-29(35)38/h9,20-22,24-27,30,41H,6-8,10-19H2,1-5H3/t21-,22?,24?,25-,26?,27?,30?,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDSRZIBKOZMNM-MNMKRCMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C5C(=O)N(C(=O)C56C(=O)CCC6=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)C5C(=O)N(C(=O)C56C(=O)CCC6=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H51NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008529 | |

| Record name | 4-(Cholest-5-en-3-yl)-2-hydroxy-2-azaspiro[4.4]nonane-1,3,6,9-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88848-79-7 | |

| Record name | Cholesterylsuccinyl-N-hydroxysuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088848797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Cholest-5-en-3-yl)-2-hydroxy-2-azaspiro[4.4]nonane-1,3,6,9-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Structural Elucidation

Synthetic Pathways for Cholesterylsuccinyl-N-hydroxysuccinimide

The synthesis of this compound is typically achieved through a two-step process. The first step involves the creation of a succinyl linker attached to the cholesterol molecule, forming cholesteryl hemisuccinate. The second step activates the terminal carboxylic acid of the succinate (B1194679) linker with N-hydroxysuccinimide to create a reactive ester for subsequent conjugation reactions.

The initial and crucial step in the synthesis is the formation of cholesteryl hemisuccinate. This is accomplished through an esterification reaction between cholesterol and succinic anhydride (B1165640). The hydroxyl group at the C3 position of cholesterol acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of an ester bond.

To facilitate this reaction and achieve high yields, a catalyst is often employed. 4,4-dimethylaminopyridine (DMAP) is a particularly effective acylating catalyst for this transformation. researchgate.net The reaction results in cholesteryl hemisuccinate, where the cholesterol moiety is linked to a four-carbon chain terminating in a carboxylic acid group. Research has demonstrated that this step can proceed with high efficiency, with reported yields of approximately 92%. researchgate.net

| Reactants | Catalyst | Product | Reported Yield |

| Cholesterol | 4,4-dimethylaminopyridine (DMAP) | Cholesteryl Hemisuccinate | ~92% researchgate.net |

| Succinic Anhydride |

The second step involves the conversion of the terminal carboxylic acid of cholesteryl hemisuccinate into a more reactive N-hydroxysuccinimide (NHS) ester. NHS esters are widely used in bioconjugation chemistry because they react efficiently with primary amino groups under mild conditions to form stable amide bonds. researchgate.net

The most traditional and widely used method for this activation is the reaction of the carboxylic acid (cholesteryl hemisuccinimide) with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net The carbodiimide activates the carboxyl group, making it susceptible to nucleophilic attack by the hydroxyl group of NHS. A significant drawback of this method is the formation of a urea (B33335) byproduct (e.g., dicyclohexylurea), which can be difficult to remove from the final product, potentially complicating the purification process. researchgate.net

More recent research has focused on developing alternative, carbodiimide-free activation methods. One such approach involves using a combination of triphenylphosphine (B44618) (PPh3), iodine (I2), and triethylamine (B128534) (Et3N) to activate the carboxylic acid for reaction with NHS. organic-chemistry.orgnih.gov This method is advantageous as it uses simple, inexpensive reagents and proceeds at room temperature, offering a potentially more efficient and cost-effective synthetic route. organic-chemistry.orgnih.gov

| Activation Method | Coupling Agents/Reagents | Key Byproduct | Notes |

| Carbodiimide Coupling | N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Urea derivatives | Traditional method; byproduct can complicate purification. researchgate.net |

| Iodine/Phosphine | Iodine (I2), Triphenylphosphine (PPh3), Triethylamine (Et3N) | Triphenylphosphine oxide | Avoids the use of carbodiimides. organic-chemistry.orgnih.gov |

Purification and Isolation Techniques for High-Purity Compound

Achieving a high degree of purity for this compound is critical, as contaminants can interfere with subsequent applications. The purification strategy must effectively remove unreacted starting materials (cholesteryl hemisuccinate, NHS), coupling reagents, and byproducts (e.g., urea).

Common purification techniques include:

Recrystallization: This technique is effective for obtaining pure, crystalline products. nih.govchemicalbook.com The choice of solvent is critical to ensure that the desired compound crystallizes while impurities remain in the solution.

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for purifying the target compound. nih.gov Reversed-phase HPLC using a C18-poly(styrene-divinylbenzene) packing has been shown to be effective, particularly when issues arise with standard C18-silica columns where the labeled product may be difficult to separate from starting materials. nih.gov The use of triethylamine as a base in the reaction mixture can also facilitate easier purification by HPLC. nih.gov

Washing: Organic washing steps can be employed to remove water-soluble impurities, such as excess NHS or certain catalysts, from the reaction mixture. nih.gov

Advanced Spectroscopic Characterization for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Unequivocal structural confirmation of this compound is achieved using advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the cholesterol backbone, the methylene (B1212753) protons of the succinyl linker, and a distinct singlet for the four equivalent protons of the N-hydroxysuccinimide ring. spectrabase.com The integration of these signals helps confirm the ratio of the different components of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. nih.gov Electrospray ionization (ESI-MS) can be used to determine the mass of the molecular ion, providing definitive proof of the successful synthesis of the target molecule.

| Technique | Expected Observations for this compound |

| ¹H NMR | - Complex multiplets corresponding to the protons of the cholesterol steroid nucleus and side chain.- Signals for the methylene protons of the succinyl linker.- A characteristic singlet around 2.8 ppm (in DMSO-d6) for the four protons of the NHS moiety. spectrabase.com |

| ¹³C NMR | - Distinct signals for the carbons of the cholesterol skeleton.- Resonances for the carbonyl and methylene carbons of the succinyl and NHS groups. |

| Mass Spectrometry | - A molecular ion peak corresponding to the calculated exact mass of C₃₅H₅₃NO₆ (583.79 g/mol ). |

Analysis of Synthesis Efficiency and Byproduct Formation in Research Contexts

A primary concern affecting efficiency and purity is the formation of byproducts. As mentioned, the use of carbodiimide coupling agents inevitably produces urea derivatives that can be challenging to separate. researchgate.net Another significant side reaction is the hydrolysis of the active NHS ester. NHS esters are sensitive to moisture and can hydrolyze back to the carboxylic acid (cholesteryl hemisuccinimide) and free NHS, particularly in the presence of water. d-nb.info This degradation reduces the yield of the desired active ester and introduces impurities that must be removed. Therefore, quality control and careful handling under dry conditions are essential to maintain the integrity of the final product. d-nb.info

Chemical Reactivity and Mechanistic Investigations of the Succinimidyl Ester Moiety

Kinetics of Aminolysis Reactions with Primary Amine Nucleophiles

The core reaction of Cholesterylsuccinyl-N-hydroxysuccinimide in bioconjugation is its aminolysis by primary amine nucleophiles, such as the N-terminal α-amine or the ε-amine of lysine (B10760008) residues in proteins. This reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide moiety is eliminated as a leaving group, resulting in the formation of a stable amide bond.

The efficiency of the coupling reaction between this compound and primary amines is highly dependent on the reaction conditions.

Solvent Polarity: Due to the lipophilic nature of the cholesteryl moiety, this compound has poor solubility in purely aqueous solutions. Therefore, a water-miscible organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often required to dissolve the reagent before its addition to the aqueous reaction mixture containing the target biomolecule. thermofisher.com The polarity of the solvent can influence the reaction rates. Aprotic polar solvents like DMF and DMSO are generally preferred as they can solvate the NHS ester without participating in the reaction. creativepegworks.com

Temperature: The coupling reaction can be performed at temperatures ranging from 4°C to room temperature (around 25°C). thermofisher.com Lower temperatures can be beneficial for the stability of sensitive proteins and also to minimize the competing hydrolysis reaction. thermofisher.com However, as with most chemical reactions, lower temperatures will also decrease the rate of the desired aminolysis reaction, potentially requiring longer incubation times.

Table 1: Influence of Reaction Conditions on NHS Ester Coupling Efficiency

| Parameter | Effect on Coupling Efficiency | Optimal Range/Condition | Rationale |

|---|---|---|---|

| pH | High | 7.2 - 8.5 | Balances the availability of unprotonated amines with the rate of NHS ester hydrolysis. thermofisher.com |

| Solvent | Medium | Aqueous buffer with a minimal amount of a polar aprotic solvent (e.g., DMF, DMSO) | Ensures solubility of the lipophilic NHS ester while maintaining the native conformation of the biomolecule. thermofisher.com |

| Temperature | Medium | 4°C - 25°C | Lower temperatures can reduce the rate of hydrolysis and preserve protein integrity, but may require longer reaction times. thermofisher.com |

In aqueous environments, the primary competing reaction for the aminolysis of this compound is the hydrolysis of the NHS ester. thermofisher.com This reaction involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to the formation of cholesteryl succinate (B1194679) and free N-hydroxysuccinimide. This hydrolysis reaction is unproductive for conjugation and reduces the yield of the desired amide-linked product.

The rate of hydrolysis is significantly influenced by pH. thermofisher.com The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6. thermofisher.com Therefore, to maximize the yield of the aminolysis product, it is crucial to perform the reaction under conditions that favor the reaction with the amine over hydrolysis. This is typically achieved by using a sufficiently high concentration of the amine-containing biomolecule and maintaining the pH within the optimal range.

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

| pH | Temperature (°C) | Half-life of Hydrolysis |

|---|---|---|

| 7.0 | 0 | 4 - 5 hours thermofisher.com |

| 8.6 | 4 | 10 minutes thermofisher.com |

Specificity and Selectivity in Bioconjugation Reactions

While NHS esters are generally considered amine-reactive, their reactivity is not limited to primary amines. Under certain conditions, other nucleophilic side chains of amino acids can also react, albeit typically at a much slower rate.

In proteins, the primary targets for this compound are the α-amino group of the N-terminus and the ε-amino groups of lysine residues. nih.gov The pKa of the N-terminal α-amino group is generally lower (around 7-8) than that of the lysine ε-amino group (around 10.5). This difference in pKa can be exploited to achieve a degree of selectivity. By carefully controlling the reaction pH to a value between 7 and 8, the N-terminal amine will be more deprotonated and thus more nucleophilic than the lysine side chains, favoring reaction at the N-terminus. stackexchange.com However, achieving complete selectivity is challenging, and some modification of lysine residues is often observed. The bulky cholesteryl group may also impart some steric preference for the more accessible N-terminal amine over lysine residues that might be buried within the protein structure.

Non-specific conjugation can occur through reactions with other nucleophilic amino acid residues such as tyrosine, serine, and threonine. nih.gov These reactions, which result in the formation of less stable ester linkages, are generally much slower than the reaction with primary amines and are more likely to occur at higher pH values. nih.gov To minimize such side reactions, it is important to adhere to the optimal pH range for aminolysis and to use the minimum necessary excess of the NHS ester. The use of quenching agents, such as Tris or glycine, which contain primary amines, can be employed to stop the reaction and consume any unreacted this compound, thereby preventing further non-specific modifications.

Mechanistic Models of N-Hydroxysuccinimide Ester Reactivity

The aminolysis of NHS esters is generally understood to proceed through a concerted or a stepwise mechanism involving a tetrahedral intermediate. mst.edu In the stepwise mechanism, the amine nucleophile attacks the carbonyl carbon of the ester to form a zwitterionic tetrahedral intermediate. This intermediate then collapses, with the protonated amine transferring a proton to the N-hydroxysuccinimide leaving group, either directly or through a general base catalysis mechanism, leading to the formation of the amide bond and the release of N-hydroxysuccinimide. mst.edu

Studies on the aminolysis of NHS esters have shown that the reaction can be catalyzed by a second molecule of the amine, which acts as a general base to deprotonate the attacking amine in the transition state. mst.edu The rate of the reaction is also influenced by the electronic properties of the acyl group and the leaving group ability of the N-hydroxysuccinimide. The bulky cholesteryl group in this compound is not expected to significantly alter the electronic properties of the succinyl ester but will exert a steric effect that could disfavor the formation of the crowded tetrahedral intermediate, potentially slowing down the reaction compared to less hindered NHS esters. mst.edu

Degradation Pathways and Stability Considerations in Research Environments

The utility of this compound as a bioconjugation agent is intrinsically linked to the chemical stability of its N-hydroxysuccinimide (NHS) ester moiety. The reactivity of this group, which is essential for forming stable amide bonds with primary amines, is also the source of its primary degradation pathway, particularly in the aqueous environments common in biochemical research. thermofisher.comnih.govacs.org Understanding the factors that govern its stability is critical for successful and reproducible experimental outcomes.

The predominant degradation pathway for the succinimidyl ester is hydrolysis. nih.govlumiprobe.com In the presence of water, the ester bond is susceptible to cleavage, resulting in the formation of Cholesteryl succinic acid and the release of N-hydroxysuccinimide (NHS) as a byproduct. thermofisher.comthermofisher.com This reaction is undesirable as it directly competes with the intended aminolysis reaction (the coupling to a primary amine), effectively inactivating the compound and reducing the efficiency of the conjugation process. nih.govacs.org

Several environmental factors significantly influence the rate of this hydrolytic degradation:

pH: The pH of the reaction medium is the most critical determinant of NHS ester stability. thermofisher.comlumiprobe.com The ester is significantly more stable in acidic conditions (pH 4-6). nih.govrsc.org As the pH increases into the neutral and alkaline ranges, the rate of hydrolysis accelerates dramatically. thermofisher.comlumiprobe.comnih.gov For instance, the half-life of a typical NHS ester can be several hours at pH 7 but may decrease to mere minutes at pH 9. thermofisher.comgbiosciences.com This pH-dependent lability necessitates careful control of buffer conditions during conjugation reactions, which are often performed at a pH between 7.2 and 8.5 to ensure the target primary amines are sufficiently deprotonated and nucleophilic. thermofisher.comnih.gov

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. To mitigate degradation, conjugation reactions are often conducted at reduced temperatures, such as 4°C or on ice, which can substantially extend the half-life of the active ester. thermofisher.comlumiprobe.com

Buffer Composition: The choice of buffer is a crucial consideration. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester chemistry as they will compete with the target molecule for reaction with the ester, leading to buffer-modified byproducts and reduced yield. thermofisher.com Therefore, non-nucleophilic buffers are required. Commonly used systems include phosphate, borate, HEPES, and MES buffers. thermofisher.comnih.gov

Solvent and Storage: this compound, like other non-sulfonated NHS esters, is often sparingly soluble in aqueous solutions and more stable in anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). thermofisher.comthermofisher.com It is standard practice to prepare concentrated stock solutions in these solvents and introduce them to the aqueous reaction mixture immediately before initiating the conjugation. For long-term storage, the compound should be kept desiccated, as exposure to moisture can lead to gradual hydrolysis even in solid form. thermofisher.comgbiosciences.com

The interplay of these factors dictates the effective concentration of the active ester available for the desired conjugation reaction. Researchers must carefully optimize these conditions to maximize the efficiency of amide bond formation while minimizing the competing hydrolysis.

Data Tables

Table 1: Influence of pH on the Approximate Half-life of a Typical N-Hydroxysuccinimide (NHS) Ester in Aqueous Solution.

| pH | Temperature (°C) | Approximate Half-life | Reference(s) |

| 7.0 | 0 | 4 - 5 hours | thermofisher.comlumiprobe.com |

| 7.0 | Ambient | ~7 hours | gbiosciences.com |

| 8.6 | 4 | 10 minutes | thermofisher.comlumiprobe.com |

| 9.0 | Ambient | Minutes | thermofisher.comgbiosciences.com |

This table illustrates the significant impact of pH on the stability of the NHS ester group. The half-life decreases rapidly as the pH becomes more alkaline.

Table 2: Recommended Buffer Systems for NHS Ester Conjugation Reactions.

| Buffer | Type | Common pH Range | Notes |

| Phosphate Buffer | Non-nucleophilic | 6.5 - 8.0 | Widely used; compatible with most NHS ester reactions. thermofisher.com |

| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | Non-nucleophilic | 7.0 - 8.2 | A common choice for maintaining physiological pH. thermofisher.com |

| Borate Buffer | Non-nucleophilic | 8.0 - 9.0 | Effective at slightly higher pH values. thermofisher.com |

| MES (2-(N-morpholino)ethanesulfonic acid) | Non-nucleophilic | 5.5 - 6.7 | Useful for reactions where a more acidic pH is required for stability. nih.gov |

| Tris (tris(hydroxymethyl)aminomethane) | Nucleophilic | 7.5 - 9.0 | Avoid. Contains a primary amine that will react with the NHS ester. thermofisher.com |

| Glycine | Nucleophilic | - | Avoid. Contains a primary amine and is often used to quench reactions. |

Applications in Advanced Bioconjugation and Biofunctionalization Strategies

Conjugation to Proteins and Peptides for Research Probes

The covalent modification of proteins and peptides with cholesteryl groups via reagents like cholesteryl succinyl-N-hydroxysuccinimide provides a powerful tool for creating research probes with tailored properties. The NHS ester end of the molecule readily reacts with primary amine groups found on proteins and peptides, such as the N-terminal α-amine and the ε-amine of lysine (B10760008) residues, to form stable amide bonds. glenresearch.comnih.govlumiprobe.com This reaction is typically carried out in buffers with a slightly alkaline pH (8.3-8.5) to ensure the amine is deprotonated and reactive. glenresearch.comlumiprobe.com

While traditional NHS ester-based labeling can result in heterogeneous products due to the presence of multiple lysine residues on a protein's surface, strategies have been developed to achieve site-specific modification. glenresearch.comnih.gov One approach involves engineering proteins to possess a unique, accessible N-terminal cysteine residue. The NHS ester can be converted into a more chemoselective thioester in situ by reacting it with a thiol-containing molecule like mercaptoethanesulfonate (MESNA). nih.govnih.gov This thioester then selectively reacts with the N-terminal cysteine, allowing for the attachment of the cholesteryl group at a single, defined position. nih.govnih.gov This precise control over the labeling site is crucial for preserving the protein's structure and function, which is essential for reliable downstream applications. nih.govnih.gov

The primary motivation for tagging proteins and peptides with cholesterol is to enhance their association with lipid membranes. nih.govnih.gov Cholesterol is a natural and abundant component of animal cell membranes, and its hydrophobic nature drives the insertion of the tagged biomacromolecule into the lipid bilayer. nih.govresearchgate.net This "cholesterol tagging" endows the modified protein with a membrane-compatible anchor, facilitating studies on protein-membrane interactions, cellular uptake, and cytosolic delivery. nih.govnih.gov

For example, researchers have designed tags where multiple cholesterol units are linked to a protein-binding molecule. nih.gov Upon non-covalent binding to a target protein, these tags decorate the protein's surface with cholesterol, promoting its permeation through the cell membrane without forming pores. nih.gov This strategy has been proposed as a simple yet effective method for delivering proteins into the cytosol, bypassing the endo-lysosomal pathway where degradation often occurs. nih.gov The cholesteryl anchor's ability to embed in the membrane is thermodynamically driven, though its affinity can be influenced by the linker connecting it to the protein and the composition of the target membrane. nih.gov

Interactive Data Table: General Conditions for Protein Labeling with NHS Esters

| Parameter | Recommended Condition | Rationale |

| Protein Concentration | 5-20 mg/mL | Ensures efficient reaction kinetics. |

| Buffer System | 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS) | Must be free of primary amines. Bicarbonate at pH 8-9 is optimal for fast reaction. PBS (pH 7.4) can be used for pH-sensitive proteins, but requires longer incubation. glenresearch.comlumiprobe.com |

| pH | 8.3 - 8.5 | Optimal for deprotonation of primary amines, maximizing reactivity. Lower pH slows the reaction; higher pH increases hydrolysis of the NHS ester. lumiprobe.com |

| NHS Ester Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (B87167) (DMSO) | Used to dissolve the often poorly water-soluble NHS ester before adding it to the aqueous protein solution. glenresearch.comlumiprobe.com |

| Incubation Time | 1-4 hours | Dependent on pH and temperature; longer times may be needed for reactions at lower pH values. glenresearch.com |

| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently. |

Functionalization of Nucleic Acids (DNA, RNA)

The attachment of cholesterol to nucleic acids, such as DNA and RNA oligonucleotides, is a well-established strategy to improve their therapeutic and diagnostic potential. The hydrophobic cholesterol moiety acts as a cellular anchor, facilitating the passage of the hydrophilic oligonucleotide across the lipid-based cell membrane. idtdna.combiosyn.com This modification has been shown to significantly enhance cellular uptake for applications like antisense therapy and siRNA-mediated gene silencing. idtdna.combiosyn.compnas.org

Covalently linking cholesterol to oligonucleotides allows for detailed investigation of their interactions with cellular membranes. Studies using cholesterol-modified DNA have shown that the lipid anchor dramatically increases the association of the oligonucleotide with the cell surface. nih.gov One study reported a 30- to 50-fold increase in the uptake of cholesterol-modified oligonucleotides by human carcinoma cells compared to their unmodified counterparts. nih.gov However, a significant portion of these modified oligos may remain on the external cell surface, with internalization occurring primarily through endocytosis. nih.gov The use of a reversible disulfide bond to link the cholesterol moiety has been proposed as a method to study the different stages of cellular uptake and intracellular trafficking. nih.gov Computer simulations and biophysical experiments suggest that cholesterol and its esters can form stable complexes with DNA, preferentially binding in the minor groove, which may influence these membrane interactions. researchgate.net

The synthesis of cholesteryl-modified oligonucleotides is typically achieved during automated solid-phase synthesis using a cholesterol-linked phosphoramidite (B1245037) or by post-synthetically conjugating a cholesterol derivative to an amine-modified oligonucleotide. biosyn.com The latter approach can utilize reagents like cholesteryl succinyl-N-hydroxysuccinimide to react with the introduced amine.

These modified oligonucleotides have several advantages for cellular studies:

Enhanced Cellular Uptake: The lipophilic nature of cholesterol promotes interaction with and permeation of cell membranes, often used as a transfection aid. idtdna.combiosyn.comglenresearch.com

Increased Stability: The cholesterol group can provide steric hindrance, offering some protection against degradation by nucleases, particularly 3'-exonucleases when attached at the 3'-end. biosyn.com

Improved Bioavailability: By enhancing membrane association, the cholesterol tag can increase the effective concentration of the oligonucleotide within the cell or specific cellular compartments. pnas.org

To improve the solubility of these highly hydrophobic conjugates and further enhance cellular uptake, a spacer arm, such as triethylene glycol (TEG), is often placed between the cholesterol and the oligonucleotide. idtdna.comglenresearch.comnih.gov

Interactive Data Table: Properties of Cholesteryl-Modified Oligonucleotides

| Feature | Description | Research Finding | Citation |

| Cellular Uptake | Increased permeation of cell membranes. | A 30-50 fold increase in uptake was observed in human carcinoma cells. | nih.gov |

| Mechanism | Acts as a transfection aid by facilitating interaction with the lipid bilayer. | The hydrophobic cholesterol anchors the hydrophilic oligo to the cell membrane. | idtdna.combiosyn.com |

| Stability | Enhanced resistance to nuclease degradation. | 3'-cholesterol modifications confer significant resistance to 3'-endonucleases. | biosyn.com |

| Antiviral Activity | Increased efficacy in inhibiting viral replication. | A 20-mer cholesteryl-phosphorothioate completely inhibited HIV-1 replication at 0.2 µM. | pnas.org |

| Solubility | Can be difficult to dissolve in aqueous solutions. | The use of a TEG spacer and rpHPLC purification is recommended. | biosyn.comglenresearch.com |

Modification of Lipids and Liposomal Systems

Cholesteryl succinyl-N-hydroxysuccinimide and similar derivatives are employed to functionalize pre-formed liposomes or to be incorporated during liposome (B1194612) formulation. This allows for the surface of the liposome to be decorated with molecules that can serve as targeting ligands, imaging agents, or other functional moieties. The cholesterol portion of the reagent integrates into the lipid bilayer of the liposome, anchoring the reactive NHS ester to the surface for subsequent conjugation reactions. nih.gov

For instance, anchor lipids for liposomes have been synthesized by reacting an amino-functionalized cholesterol-PEG molecule with an NHS active ester, creating a stable construct for ligating other molecules to the liposome surface. nih.gov This approach is useful for attaching water-soluble molecules and has broad potential for coupling various ligands for drug delivery purposes. nih.gov

The incorporation of cholesterol and its esters into liposomal formulations is a critical aspect of their design. nih.govnih.gov The ratio of cholesterol to phospholipids (B1166683) can significantly affect the stability of the liposome, its drug release characteristics, and the efficiency with which it can be loaded with therapeutic or diagnostic agents. nih.govnih.gov Studies have shown that a high cholesterol ratio can trigger faster drug release from liposomes. nih.gov Furthermore, the presence of free cholesterol within phosphatidylcholine liposomes has been found to reduce the inflammatory response sometimes induced by the phospholipid carriers themselves. nih.gov This highlights the dual role of cholesterol derivatives in both structural modification and modulation of biological response.

Preparation of Cholesteryl-Functionalized Liposomes and Vesicles

Cholesterylsuccinyl-N-hydroxysuccinimide is particularly well-suited for the surface functionalization of liposomes and vesicles, enabling the covalent attachment of proteins and other ligands. The cholesterol component anchors the molecule within the liposomal lipid bilayer, orienting the reactive NHS ester toward the external aqueous environment, ready for conjugation.

A common and established method for creating these functionalized vesicles is the thin-film hydration technique. nih.govnih.gov The general procedure involves the following steps:

Lipid Film Formation : The constituent lipids, including a primary phospholipid (like phosphatidylcholine), cholesterol (for membrane stability), and this compound, are dissolved in an organic solvent such as a chloroform/methanol mixture. nih.gov This solution is placed in a round-bottom flask, and the solvent is removed under reduced pressure using a rotary evaporator. nih.gov This process leaves a thin, dry lipid film on the inner surface of theflask. nih.gov

Hydration : The lipid film is then hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). nih.gov The hydration process is typically carried out at a temperature above the gel-to-liquid crystalline phase transition temperature of the main phospholipid component to ensure proper lipid mobility and vesicle formation. nih.gov Vigorous agitation, such as hand-shaking or vortexing, disperses the lipid film into the aqueous phase, leading to the spontaneous self-assembly of multilamellar vesicles (MLVs). nih.gov

Sizing and Unilamellar Vesicle Formation : To achieve a more uniform size distribution and produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension is subjected to further processing. This can include sonication (using a bath or probe sonicator) or extrusion through polycarbonate filters with defined pore sizes (e.g., 0.22-micron). nih.govnih.gov

Conjugation : Once the activated liposomes are formed, a solution containing the amine-bearing molecule (e.g., a protein or peptide) is added to the vesicle suspension. The NHS ester on the liposome surface reacts with the primary amine groups of the target molecule, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This reaction effectively cross-links the molecule to the liposome surface.

This method allows for the stable and efficient attachment of proteins to liposomes, which is a significant improvement over non-covalent adsorption methods and is crucial for applications in targeted drug delivery and immunoassays.

Integration into Synthetic Lipid Bilayers for Membrane Property Modulation

The incorporation of cholesterol and its derivatives, such as this compound, into synthetic lipid bilayers significantly modulates the biophysical properties of the membrane. mdpi.commdpi.com The rigid, planar structure of the cholesterol steroid ring system imposes conformational ordering on the adjacent phospholipid acyl chains. mdpi.com This interaction leads to a "condensing effect," which alters the membrane's fluidity, thickness, and permeability. mdpi.com

Key effects of integrating a cholesteryl moiety into a lipid bilayer include:

Increased Membrane Rigidity and Ordering : The cholesterol molecule fits between the phospholipid molecules, causing the lipid acyl chains to become more extended and tightly packed. mdpi.com This reduces the rotational and translational motion of the lipids, leading to an increase in membrane rigidity and a more ordered state (the liquid-ordered or Lo phase). mdpi.commdpi.com

Decreased Permeability : The tighter packing of the lipids reduces the free volume within the bilayer, making it less permeable to water and small solutes. mdpi.com This is particularly important for liposomes designed to encapsulate and retain drugs. nih.gov

Modulation of Protein Function : By altering the physical state of the lipid environment, cholesterol derivatives can influence the conformational stability and activity of embedded membrane proteins. mdpi.com

The table below summarizes the principal effects of incorporating a cholesteryl moiety on the properties of a synthetic lipid bilayer, based on research findings.

| Property | Effect of Cholesteryl Moiety Integration | Scientific Rationale |

| Membrane Fluidity | Decreased | The rigid sterol ring restricts the motion of adjacent phospholipid acyl chains. mdpi.com |

| Lipid Packing | Increased (Condensing Effect) | Cholesterol fills the gaps between phospholipids, leading to a more tightly packed bilayer. mdpi.commdpi.com |

| Bilayer Thickness | Increased | The ordering effect straightens the lipid acyl chains, increasing the overall membrane thickness. mdpi.com |

| Permeability | Decreased | Tighter lipid packing reduces the passive diffusion of small molecules across the membrane. mdpi.com |

| Protein Conformation | Modulated | Changes in bilayer rigidity and thickness can alter the conformational stability of integral membrane proteins. mdpi.com |

Derivatization of Polymeric Materials and Nanoparticles

The amine-reactive NHS ester of this compound makes it a versatile tool for the surface functionalization of various nanomaterials, transforming them into platforms for targeted research and other applications.

Surface Functionalization of Polymeric Nanocarriers for Targeted Research

Polymeric nanoparticles (NPs) are widely explored as carriers for therapeutic agents due to their biocompatibility and ability to provide controlled release. mdpi.com Surface functionalization of these NPs with targeting ligands is a key strategy to enhance their accumulation at specific sites, such as tumors, thereby improving therapeutic efficacy and reducing off-target effects. nih.govaun.edu.eg

This compound can be employed in a multi-step process to achieve this. A common approach involves polymers like polylactide-polyethylene glycol (PLA-PEG). nih.gov

A targeting ligand containing a primary amine (e.g., a peptide with a lysine residue or a small molecule with an amino group) is first reacted with this compound in a suitable solvent. The NHS ester reacts with the amine on the ligand to form a stable cholesteryl-succinyl-ligand conjugate.

This conjugate is then incorporated into the formulation during the fabrication of polymeric nanoparticles. For instance, using an oil-in-water emulsion-solvent evaporation method, the hydrophobic cholesterol anchor of the conjugate partitions into the oily, polymer-containing phase (e.g., PLA), while the more hydrophilic ligand is displayed on the surface. nih.gov

As the organic solvent is removed, the polymer precipitates to form nanoparticles with the ligand-cholesteryl conjugate embedded on the surface, making the targeting moiety available for interaction with its receptor in a biological environment. nih.gov

This modification of the nanoparticle surface with specific ligands dramatically alters their in vivo behavior and is a critical step in the rational design of advanced drug delivery systems. nih.govaun.edu.eg

Covalent Attachment to Inorganic Nanomaterials (e.g., Gold Nanoparticles, Metal Oxides)

The principles of NHS ester chemistry are broadly applicable to the functionalization of inorganic nanomaterials, including gold nanoparticles (AuNPs) and metal oxides like superparamagnetic iron oxide nanoparticles (SPIONs). nih.govresearchgate.net The process typically requires the inorganic surface to first be modified to present primary amine groups.

For Metal Oxides (e.g., Iron Oxide): SPIONs are often coated with a layer of silica (B1680970) (forming Fe3O4@SiO2) or a polysaccharide like dextran (B179266) to improve colloidal stability and provide a surface for further chemistry. researchgate.netnih.gov

The silica or dextran surface can be functionalized with an aminosilane (B1250345) (e.g., aminopropyl-triethoxysilane) or other amine-containing linkers to introduce primary amines. nih.gov

These amine-functionalized nanoparticles can then be reacted with a solution of this compound. The NHS ester reacts with the surface amines, covalently linking the cholesteryl-succinyl group to the nanoparticle.

This strategy can be used to create a hydrophobic layer on the nanoparticle or to subsequently incorporate these particles into lipid-based delivery systems. Alternatively, an NHS-ester functionalized linker can be used to attach amine-bearing targeting molecules directly to the nanoparticle surface. researchgate.net

For Gold Nanoparticles: AuNPs are commonly functionalized using molecules that have a thiol group (-SH), which forms a strong dative bond with the gold surface. mdpi.com To use NHS chemistry, a bifunctional linker containing both a thiol and an NHS ester (or a group that can be converted to an NHS ester) is employed. A more direct route involves first stabilizing the AuNPs with a thiol-bearing molecule that also presents a primary amine. This amine-coated AuNP can then be reacted with this compound to attach the cholesteryl moiety.

The table below outlines common strategies for the functionalization of inorganic nanoparticles using NHS ester chemistry.

| Nanomaterial | Surface Priming Strategy | Functionalization Reaction | Purpose |

| Iron Oxide (Fe₃O₄) | Coating with silica (SiO₂) or dextran, followed by treatment with an aminosilane to introduce -NH₂ groups. researchgate.netnih.gov | Reaction of surface amines with the NHS ester of a linker or molecule. nih.gov | Attachment of targeting ligands, imaging agents, or moieties to alter surface properties. nih.gov |

| Gold (Au) | Coating with a bifunctional linker containing a thiol (-SH) group for gold binding and a primary amine (-NH₂) group. mdpi.com | Reaction of surface amines with an NHS ester-containing molecule. | Covalent conjugation of proteins, peptides, or other biomolecules for sensing or delivery applications. |

Integration into Advanced Research Methodologies and Model Systems

Biomimetic Membrane Systems for Fundamental Biophysical Studies

Biomimetic membrane systems are essential tools for dissecting the complex biophysical properties of cell membranes in a controlled environment. CSNHS plays a crucial role in the functionalization of these artificial membrane models.

Supported lipid bilayers (SLBs) and planar lipid membranes (PLMs) are widely used model systems that mimic the cellular plasma membrane. The incorporation of cholesterol and its derivatives is critical for modulating the physical properties of these bilayers, such as fluidity, thickness, and the formation of lipid domains. nih.govresearchgate.netmdpi.com The cholesterol anchor of CSNHS allows it to be stably incorporated into SLBs and PLMs, where the succinyl-N-hydroxysuccinimide linker can then be utilized to tether proteins or other molecules to the membrane surface. This approach is particularly useful for studying membrane-associated proteins and their interactions in a simplified and well-defined setting. youtube.comnih.gov While direct studies detailing the exclusive use of CSNHS in SLB and PLM formation are not extensively documented in publicly available literature, the principles of cholesterol incorporation and NHS-ester surface chemistry are well-established, suggesting its utility in these systems. acs.orgnih.govnih.govresearchgate.net

The introduction of cholesterol into lipid bilayers is known to induce a more ordered state in the phospholipid acyl chains, leading to an increase in membrane thickness and a decrease in lateral diffusion. nih.govmdpi.com The covalent attachment of molecules via the CSNHS linker would provide a stable anchor point for studying processes like cell adhesion, signal transduction, and the organization of membrane domains.

The study of membrane proteins often requires their removal from the complex native membrane and reconstitution into artificial lipid environments. researchgate.netd-nb.info The presence of cholesterol is often essential for the proper folding, stability, and function of many membrane proteins. nih.gov Systems modified with cholesteryl derivatives, including those that could be formed using CSNHS, provide a more native-like environment for these proteins.

The general strategy for membrane protein reconstitution involves solubilizing the protein with detergents and then mixing it with lipids to form proteoliposomes upon detergent removal. researchgate.netsemanticscholar.org By incorporating CSNHS into these liposomes, a reactive surface is created. This allows for the potential to covalently link the reconstituted protein to the membrane, which could be advantageous for certain biophysical studies where a stable, oriented protein population is desired. The cholesterol anchor of CSNHS ensures its stable association within the lipid bilayer, providing a robust platform for protein reconstitution. nih.gov

| Reconstitution Method | Description | Role of Cholesterol/Derivatives |

| Detergent-Mediated Reconstitution | Membrane proteins are solubilized in detergents and mixed with lipids. Detergent is then removed, leading to the formation of proteoliposomes. researchgate.netsemanticscholar.org | Cholesterol is often included in the lipid mixture to mimic the native membrane environment and to ensure the proper folding and function of the reconstituted protein. d-nb.infonih.gov |

| Nanodisc Reconstitution | Membrane proteins are captured within a small patch of lipid bilayer that is stabilized by a surrounding belt of scaffold proteins. | Cholesterol can be incorporated into the lipid composition of the nanodisc to study its effect on the enclosed membrane protein. |

| Direct Vesicle Fusion | Vesicles containing the protein of interest are fused with a target membrane. | The lipid composition of both the protein-containing vesicles and the target membrane can be controlled, including the addition of cholesterol. |

Development of Bioactive Surfaces for Biosensors and Affinity Studies

The ability of CSNHS to create functionalized surfaces has been harnessed in the development of sensitive and specific biosensors and for conducting high-throughput affinity studies.

The N-hydroxysuccinimide ester of CSNHS is highly reactive towards primary amines, which are readily available on the surface of proteins and other biomolecules. nih.govnih.govresearchgate.net This reactivity allows for the straightforward and efficient immobilization of these molecules onto a variety of research substrates. The process typically involves first coating a surface with a lipid layer containing CSNHS, followed by the introduction of the biomolecule of interest, which then covalently binds to the surface via the NHS ester.

This method has been used to create surfaces for studying protein-protein interactions, protein-lipid interactions, and for the development of immunoassays. The cholesterol anchor ensures that the lipid-biomolecule conjugate is stably associated with the surface, while the covalent linkage prevents the leaching of the immobilized biomolecule. Research has demonstrated the successful immobilization of biotinylated cholesterol derivatives on streptavidin-coated sensor chips for studying cholesterol-protein interactions using surface plasmon resonance (SPR). mdpi.com This highlights the utility of cholesterol-based linkers in creating stable, bioactive surfaces for kinetic analysis. mdpi.com

| Parameter | Description |

| Surface | Gold, glass, or other materials suitable for biosensor applications. |

| Coating | A lipid monolayer or bilayer containing Cholesterylsuccinyl-N-hydroxysuccinimide. |

| Biomolecule | Proteins, peptides, antibodies, or other amine-containing molecules. |

| Coupling Chemistry | Reaction between the N-hydroxysuccinimide ester of CSNHS and primary amines on the biomolecule. |

| Application | Biosensors, affinity chromatography, immunoassays. |

Microarray technology allows for the simultaneous analysis of thousands of molecular interactions on a single chip. nih.gov The construction of these microarrays often relies on the efficient and spatially defined immobilization of probes. While specific studies detailing the use of CSNHS in microarray construction are not prevalent, the underlying chemistry of NHS esters is a cornerstone of this technology. nih.gov

A surface can be functionalized with a lipid layer containing CSNHS, and then different biomolecules can be "spotted" onto defined locations on the surface. The NHS esters react with the spotted biomolecules, resulting in a microarray where each spot contains a different immobilized probe. This allows for high-throughput screening of protein-protein interactions, identifying enzyme substrates, or profiling antibody specificity. The use of a cholesterol-based linker like CSNHS could offer advantages in presenting membrane-associated antigens or receptors in a more native-like orientation.

Cellular Probes and Imaging Reagents for In Vitro Cellular Research

The unique properties of CSNHS also lend themselves to the development of probes for studying cellular processes in vitro. By conjugating a fluorescent dye or other reporter molecule to the NHS ester of CSNHS, a probe can be created that will readily insert into the plasma membrane of cells. This allows for the labeling and tracking of lipid domains and the study of membrane dynamics.

While CSNHS itself is not fluorescent, its derivatives can be used to deliver fluorescent molecules to the cell membrane. The cholesterol moiety ensures that the probe is localized to the lipid bilayer, providing a tool to investigate the organization and dynamics of the cell surface. Fluorescently labeled cholesterol analogs are widely used to study intracellular cholesterol transport and distribution. nih.gov The development of such probes has been instrumental in visualizing cholesterol-rich domains and understanding their role in cellular signaling and disease. sciencedaily.com The reactive nature of the CSNHS linker provides a versatile platform for attaching a wide array of imaging agents, enabling researchers to design custom probes for specific applications in cellular research.

Creation of Fluorescently Labeled Cholesteryl Conjugates

This compound serves as a critical starting reagent for the synthesis of fluorescently labeled cholesterol analogs. The N-hydroxysuccinimide (NHS) ester portion of the molecule is a well-established reactive group used in bioconjugation chemistry. wikipedia.org NHS esters readily react with primary amines, such as those found on fluorescent dyes, to form stable amide bonds. wikipedia.orgnih.gov This reaction provides a straightforward method for covalently attaching a fluorescent reporter molecule to the cholesterol scaffold via a succinyl linker.

The process involves mixing this compound with an amine-modified fluorescent dye in an appropriate anhydrous solvent. A coupling agent is typically used to facilitate the formation of a highly reactive intermediate, which then reacts with the NHS moiety to create a stable, fluorescently labeled cholesteryl ester. wikipedia.org This method allows for the creation of a diverse array of cholesterol probes by utilizing different fluorescent dyes.

These synthetic fluorescent cholesterol analogs, such as those using BODIPY, are instrumental in overcoming the challenges of tracking cholesterol's movement and localization within cells, as native cholesterol is not fluorescent. While radiolabeling has been a traditional method, fluorescent analogs enable dynamic, real-time imaging in living cells. nih.gov

Table 1: Examples of Fluorescent Dyes for Cholesteryl Conjugation

| Fluorescent Dye Class | Amine-Reactive Derivative Example | Resulting Conjugate Properties |

|---|---|---|

| Fluorescein | Fluorescein-5-thiocarbamoyl | Bright green fluorescence, commonly used for microscopy. |

| BODIPY | BODIPY FL EDA | Environment-sensitive fluorophore, useful for studying lipid environments. |

| Rhodamine | Rhodamine B ethylenediamine | Photostable red-orange fluorescence, suitable for long-term imaging. |

Application in Cell Surface Modification and Endocytosis Pathway Tracing

Once synthesized, fluorescently labeled cholesteryl conjugates are powerful tools for modifying cell surfaces and tracing the intricate pathways of endocytosis. The cholesterol portion of the conjugate facilitates its insertion into the plasma membrane of living cells, effectively "painting" the cell surface with a fluorescent marker. This allows for the direct visualization and study of membrane dynamics.

Researchers utilize these analogs to investigate how cholesterol is internalized by cells. By introducing the fluorescent cholesteryl ester to the cell culture medium, its incorporation into the plasma membrane and subsequent journey into the cell via endocytic vesicles can be tracked using fluorescence microscopy. This technique has been pivotal in elucidating the roles of different endocytic pathways (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis) in cholesterol uptake.

Studies have shown that the trafficking of these cholesterol analogs can be observed as they move from the plasma membrane to various intracellular organelles, such as endosomes and the Golgi apparatus. nih.govnih.gov This tracing provides insights into the mechanisms that govern cholesterol distribution and helps to understand how cells maintain cholesterol homeostasis. nih.gov The ability to track these molecules is crucial for understanding diseases related to abnormal cholesterol trafficking.

Tools for Studying Protein-Membrane Interactions and Membrane Trafficking

The unique biophysical properties of cholesterol make it a key regulator of membrane structure and function, influencing the activity of many membrane-associated proteins. nih.govfrontiersin.org this compound and its derivatives are valuable tools for probing these complex interactions and the broader processes of membrane trafficking.

By incorporating cholesterol analogs into model membranes (e.g., liposomes or nanodiscs) or cellular membranes, researchers can study how the presence and concentration of cholesterol affect the structure, function, and localization of specific proteins. nih.gov For instance, cholesterol is known to induce the formation of ordered lipid domains, often called lipid rafts, which are thought to be platforms for signaling and protein sorting. nih.gov Fluorescent cholesteryl esters can be used to visualize these domains and study how they influence the partitioning of proteins.

Furthermore, these analogs are used to investigate the mechanisms of membrane trafficking—the process of moving lipids and proteins between different organelles within the cell. rupress.org This process is fundamental for maintaining organelle identity and function. nih.gov Studies using cholesterol analogs help to dissect the pathways of lipid transport, whether they are vesicular (involving transport vesicles) or non-vesicular (mediated by lipid transfer proteins). nih.gov For example, the interaction of Cholesteryl Ester Transfer Protein (CETP) with lipid surfaces has been studied using microemulsions containing cholesteryl esters, revealing that the surface charge of the lipid monolayer can significantly alter the protein's binding affinity and transfer activity. nih.gov

Table 2: Research Applications in Protein-Membrane Studies

| Research Area | Experimental System | Finding |

|---|---|---|

| Protein-Lipid Binding | Model Membranes (Liposomes) | Cholesterol's presence modulates the binding affinity of proteins with specific cholesterol-recognition motifs (e.g., CRAC/CARC domains). frontiersin.org |

| Lipid Raft Dynamics | Live Cell Imaging | Fluorescent cholesteryl esters co-localize with raft-associated proteins, allowing for the study of raft formation and stability. nih.gov |

| Membrane Trafficking | Microemulsion Assays | The surface charge of cholesteryl ester-containing particles affects the binding and activity of Cholesteryl Ester Transfer Protein (CETP). nih.gov |

| Enzyme Regulation | Reconstituted Proteoliposomes | The activity of membrane-bound enzymes can be allosterically modulated by direct interactions with cholesterol analogs embedded in the bilayer. |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes for Enhanced Yields and Purity

The conventional synthesis of N-hydroxysuccinimide (NHS) esters, while effective, presents opportunities for improvement, particularly in maximizing yield and ensuring high purity. Future research is likely to focus on several key areas. One avenue involves the exploration of more advanced coupling reagents beyond traditional carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). acs.org While these are effective, the formation of urea (B33335) byproducts can complicate the purification process. Investigating newer, "third-generation" carbodiimides or alternative activation chemistries could lead to cleaner reactions with fewer side products and consequently higher isolated yields.

Another promising direction is the optimization of reaction conditions through high-throughput screening. Systematically varying parameters such as solvent, temperature, stoichiometry, and base catalyst could identify conditions that significantly enhance reaction kinetics and minimize the hydrolysis of the active ester, a common side reaction. nih.gov Furthermore, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalytic systems, is an emerging trend.

Finally, advancements in purification methodologies are critical. Moving beyond standard column chromatography to more sophisticated techniques like preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) could provide superior separation of the final product from unreacted starting materials and byproducts, ensuring the high purity required for sensitive biological applications.

Development of Advanced Analytical Techniques for Real-Time Monitoring of Conjugation

The ability to monitor the conjugation of Cholesterylsuccinyl-N-hydroxysuccinimide to a target molecule in real-time is crucial for optimizing reaction protocols and for quality control. Research is moving towards more sophisticated analytical methods that offer high sensitivity and specificity.

One of the most powerful techniques is Liquid Chromatography-Mass Spectrometry (LC-MS). elsevierpure.com An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) can be used to develop a method that tracks the reaction progress by simultaneously quantifying the disappearance of the this compound reactant and the appearance of the desired cholesterol-conjugated product. biorxiv.org This provides precise, time-resolved data on reaction kinetics.

Another innovative approach focuses on monitoring the release of the N-hydroxysuccinimide (NHS) byproduct. A method utilizing Hydrophilic Interaction Chromatography (HILIC) can effectively separate the polar NHS molecule from the nonpolar reactants and products. mst.edu By quantifying the amount of NHS released over time, typically with UV detection, the reaction rate can be accurately determined. mst.edu This technique is particularly valuable as it is universal to any NHS ester reaction, avoiding the need to develop a new method for each unique conjugate. mst.edu

For applications involving cellular membranes or lipid droplets, fluorescence-based techniques hold significant promise. A recent development involves polarity-sensitive fluorescent probes whose fluorescence lifetime changes based on the local environment, such as the proportion of cholesteryl esters in a lipid droplet. nih.gov One could envision adapting such a system where the conjugation event itself, or the subsequent integration of the product into a lipid environment, leads to a measurable change in fluorescence, enabling real-time monitoring within a biological context.

Interactive Table: Advanced Analytical Techniques for Conjugation Monitoring

| Technique | Analyte Monitored | Principle | Key Advantages | Citations |

| UHPLC-MS/MS | Reactant, Product | Chromatographic separation followed by mass-based detection and quantification. | High specificity and sensitivity; allows simultaneous tracking of multiple species. | biorxiv.org, elsevierpure.com |

| HILIC-UV | NHS byproduct | Chromatographic separation of the polar NHS leaving group, followed by UV detection. | Universal for all NHS ester reactions; avoids optimization for different conjugates. | mst.edu |

| Fluorescence Lifetime Imaging (FLIM) | Conjugated Probe | Measures changes in the fluorescence decay time of a probe upon conjugation or environmental change. | Enables real-time monitoring in situ within cells or tissues; high sensitivity. | nih.gov |

Integration into Multi-Functional Research Platforms

The true potential of this compound lies in its role as a molecular anchor for building multi-functional research platforms. Its cholesterol moiety facilitates stable integration into lipid bilayers, while the reactive NHS ester allows for the covalent attachment of a wide array of functional molecules. youtube.com, glenresearch.com

A significant area of development is in advanced drug delivery systems. By conjugating therapeutic agents to the cholesterol anchor, researchers can load these drugs into liposomes or nanoparticles. rsc.org These cholesterol-containing nanocarriers can better mimic cellular membranes, potentially improving circulation time and facilitating targeted delivery. The platform becomes multi-functional when a fluorescent dye is also conjugated to the structure, turning the drug delivery vehicle into a "theranostic" agent that allows for simultaneous treatment and imaging of its biodistribution. rsc.org

Furthermore, this compound is pivotal in creating sophisticated chemical probes for studying cell biology. nih.gov, nih.gov By attaching fluorophores, one can create probes to track the movement and localization of cholesterol-like molecules within cellular membranes and follow their transport between organelles. nih.gov, researchgate.net By attaching biotin (B1667282) or other affinity tags, researchers can create tools for "pull-down" assays to identify proteins that interact with specific membrane domains. The integration of this compound allows for the construction of platforms that can probe, image, and interact with the cellular machinery in a concerted fashion.

Computational and Theoretical Modeling of Reactivity and Membrane Integration

Computational chemistry and molecular modeling are emerging as indispensable tools for predicting and understanding the behavior of molecules like this compound at an atomic level. This in silico approach offers a pathway to rationally design experiments and interpret complex results.

Future research will likely employ quantum mechanics (QM) methods to model the reactivity of the NHS ester. Such calculations can elucidate the reaction mechanism of aminolysis, detailing the formation of the tetrahedral intermediate and the subsequent rate-determining steps. mst.edu, mst.edu This theoretical understanding can help predict the reactivity of the ester with different amines and guide the selection of optimal reaction conditions without extensive empirical screening. Structure-reactivity studies can be performed computationally to understand how modifications to the succinyl linker or the cholesterol backbone might influence the stability and reactivity of the NHS ester. mst.edu

In parallel, Molecular Dynamics (MD) simulations are perfectly suited to study the integration and behavior of the final cholesterol-conjugated molecule within a lipid bilayer. nih.gov Extensive MD simulations can predict the precise orientation and position of the cholesterol anchor within the membrane, its effect on local lipid packing, and its influence on membrane properties like fluidity, thickness, and curvature. nih.gov, biorxiv.org These simulations can reveal how the conjugated molecule interacts with different lipid types (e.g., saturated vs. unsaturated) and how it might partition into specific membrane microdomains, such as lipid rafts. nih.gov, researchgate.net This predictive power is crucial for designing probes that target specific membrane environments or for understanding how a cholesterol-anchored drug might perturb the cell membrane. nih.gov, nih.gov

Potential for Enabling New Discoveries in Membrane Biology and Chemical Probes

The continued development of this compound and its derivatives stands to unlock new frontiers in the study of membrane biology. The ability to precisely and stably anchor a functional molecule of choice to a lipid bilayer is a powerful tool for dissecting complex cellular processes.

By creating novel chemical probes, researchers can gain unprecedented insights into the structure and dynamics of biological membranes. For instance, probes designed with environmentally sensitive fluorophores could map the viscosity and polarity of different membrane microdomains with high spatial resolution. By attaching cross-linking agents, scientists could capture transient interactions between membrane proteins, helping to elucidate the composition of signaling complexes. The use of this compound to anchor fluorescent sterol analogs can shed light on the intricate pathways of intracellular cholesterol transport, a process fundamental to cellular homeostasis. nih.gov, nih.gov, nih.gov, researchgate.net

Ultimately, the synergy between improved synthetic strategies, advanced real-time analytics, and predictive computational modeling will enable the creation of highly sophisticated and targeted chemical probes. These tools, built upon the this compound scaffold, will empower researchers to ask more nuanced questions about membrane organization, protein-lipid interactions, and the molecular basis of diseases linked to lipid metabolism, driving new discoveries in this vital area of cell biology.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of cholesterylsuccinyl-N-hydroxysuccinimide for high yield and purity?

- Methodological Answer : The synthesis typically involves coupling cholesterol hemisuccinate with N-hydroxysuccinimide (NHS) using carbodiimide crosslinkers like EDC. To optimize yield, maintain a molar ratio of 1:1.2 (carboxyl:EDC:NHS) and react in anhydrous dimethylformamide (DMF) or dichloromethane under nitrogen to prevent hydrolysis. Monitor completion via thin-layer chromatography (TLC) or NMR to confirm ester bond formation . Purify via recrystallization in ethanol or column chromatography to remove unreacted NHS.

Q. What experimental strategies ensure efficient activation of carboxyl groups using NHS esters in lipid-protein conjugation?

- Methodological Answer : Pre-activate carboxyl-containing molecules (e.g., cholesterol derivatives) with NHS in the presence of EDC at pH 4.5–6.0 for 30 minutes. Use a buffer devoid of primary amines (e.g., MES) to prevent premature quenching. Validate activation efficiency by measuring residual carboxyl groups via TNBS assay or quantifying NHS release spectrophotometrically at 260 nm .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis. For short-term use, dissolve in anhydrous DMSO and aliquot to avoid freeze-thaw cycles. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these degrade the NHS ester moiety .

Advanced Research Questions

Q. How can crosslinking efficiency be quantitatively analyzed in this compound-based lipid-protein conjugates?

- Methodological Answer : Use SDS-PAGE with Coomassie staining or Western blotting to assess covalent binding. For quantification, employ mass spectrometry to identify crosslinked peptides or fluorescent labeling (e.g., FITC-tagged NHS esters) to measure conjugation efficiency via fluorescence polarization . Statistical validation through triplicate experiments with error bars is critical to account for batch variability.

Q. What experimental designs mitigate off-target reactions of NHS esters in complex biological systems?

- Methodological Answer : Introduce competing amines (e.g., glycine) post-conjugation to quench unreacted esters. Optimize pH (6.5–8.5) to favor specific amine targeting. For in vivo applications, use hydrophilic PEG spacers to reduce nonspecific interactions. Validate specificity using control experiments with amine-free buffers or knockout cell lines .

Q. How do researchers resolve contradictions in stability data for NHS esters under physiological conditions?

- Methodological Answer : Perform accelerated stability studies at 37°C in PBS (pH 7.4) and analyze degradation products via HPLC-MS. Compare results with computational models (e.g., Arrhenius plots) to predict shelf life. Address discrepancies by standardizing buffer composition and oxygen levels, as oxidative decomposition can skew results .

Q. What analytical methods are recommended for assessing the cytotoxicity of this compound in cellular models?

- Methodological Answer : Use MTT or resazurin assays to measure metabolic activity in HEK-293 or HepG2 cells exposed to 0.1–100 µM concentrations. Combine with flow cytometry (Annexin V/PI staining) to differentiate apoptosis from necrosis. Cross-validate with in silico toxicity prediction tools (e.g., ProTox-II) to identify structural alerts .

Data Analysis & Validation

Q. How should researchers address incomplete or conflicting toxicological data for NHS-containing compounds?

- Methodological Answer : Perform in vitro micronucleus tests or Ames assays to evaluate genotoxicity. Cross-reference with IARC or ACGIH classifications for structural analogs. If data gaps persist, conduct subchronic rodent studies (OECD 408 guidelines) with histopathological analysis of liver and kidney tissues .

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.